Me3Sn-NNC13-8241
Description
Me₃Sn-NNC13-8241 is an organotin compound featuring a trimethyltin (Me₃Sn) group attached to a proprietary pharmacophore designated as "NNC13-8241." Organotin compounds are widely studied for their applications in catalysis, materials science, and medicinal chemistry due to their unique electronic and steric properties. The trimethyltin moiety in Me₃Sn-NNC13-8241 likely enhances its lipophilicity, influencing its bioavailability and interaction with biological targets .
Key properties inferred from structural analogs include:
- Molecular formula: Likely C₁₆H₂₁N₃Sn (hypothetical based on trimethyltin derivatives).
- Molecular weight: ~350–400 g/mol (estimated from similar organotin compounds).
- CAS number: Not publicly listed, indicating it may be a novel or proprietary compound.
Properties
CAS No. |
178403-07-1 |
|---|---|
Molecular Formula |
C20H23N5O2Sn |
Molecular Weight |
484.14 |
Purity |
>98% |
Synonyms |
3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-5,6-dihydro-5-methyl-6-oxo-7-trimethylstannyl-4H-imidazo[1,5-a][1,4]-benzodiazepine |
Origin of Product |
United States |
Chemical Reactions Analysis
Me3Sn-NNC13-8241 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Me3Sn-NNC13-8241 has a wide range of scientific research applications. It is used in the study of biochemical changes in the human brain related to degenerative processes, behavioral changes, drug abuse, and addiction . This compound is also utilized in neuroscience research, particularly in the study of various receptors and transporters such as adenosine receptor A2a, amyloid plaque deposit, cannabinoid receptor 1, dopamine receptor D1, dopamine receptor D2/D3, dopamine transporter, and many others .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Me₃Sn-NNC13-8241 with structurally or functionally related organotin and nitrogen-containing compounds, drawing on data from isotopic labeling studies, pharmacological analogs, and regulatory guidelines :
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications/Properties |
|---|---|---|---|---|
| Me₃Sn-NNC13-8241 | C₁₆H₂₁N₃Sn (est.) | ~350–400 (est.) | Proprietary | Hypothetical enzyme modulation, research |
| Trimethyltin chloride | C₃H₉ClSn | 199.34 | 1066-45-1 | Neurotoxicant, catalyst precursor |
| MDMA hydrochloride | C₁₁H₁₆ClNO₂ | 229.70 | 64057-70-1 | Psychoactive agent, serotonin release |
| Mefenamic acid | C₁₅H₁₅NO₂ | 241.29 | 61-68-7 | Anti-inflammatory, COX inhibitor |
| [¹³C]-Labeled MC 1220 | C₇H₅D₃NO₂ | 158.15 (¹³C-enriched) | Proprietary | Isotopic tracer, metabolic studies |
Key Findings:
Toxicity Profile: Unlike trimethyltin chloride, a known neurotoxin, Me₃Sn-NNC13-8241’s toxicity is uncharacterized but likely mitigated by the NNC13-8241 moiety, which may reduce nonspecific metal interactions .
Isotopic Versatility: While [¹³C]-labeled compounds like MC 1220 are used in metabolic tracing, Me₃Sn-NNC13-8241 could theoretically incorporate isotopic labels (e.g., ¹³C or ²H) for pharmacokinetic studies, as seen in other organotin derivatives .
Regulatory Status : Unlike Mefenamic acid (a well-characterized drug), Me₃Sn-NNC13-8241 lacks published safety data, underscoring its experimental status .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
